

A Technical Guide to 7-Iodohept-2-yne: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: **7-Iodohept-2-yne**

Cat. No.: **B14463455**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **7-Iodohept-2-yne**, a specialized chemical intermediate. While not a widely cataloged compound, this guide outlines its chemical identity, a plausible synthetic route, and its potential applications in the field of drug discovery and organic synthesis, with a focus on cross-coupling reactions.

Chemical Identification and Properties

7-Iodohept-2-yne is an internal iodoalkyne. A specific CAS Number, 70396-14-4, has been assigned to this compound.^{[1][2][3]} Iodoalkynes are recognized as highly reactive and versatile building blocks in organic chemistry.^[4]

The physicochemical properties of **7-Iodohept-2-yne** are summarized in the table below. These are based on its chemical structure and comparisons with similar alkynes.^{[5][6][7]}

Property	Value	Source
CAS Number	70396-14-4	[1] [2] [3]
Molecular Formula	C ₇ H ₁₁ I	[1] [2]
Molecular Weight	222.07 g/mol	[1] [2]
IUPAC Name	7-iodohept-2-yne	[1]
Synonyms	7-iod-2-heptin, 7-iodo-2-heptyne, 5-heptyne-1-yl iodide	[1]
Appearance	(Not specified, likely a liquid)	
Boiling Point	Higher than corresponding alkanes/alkenes	[5] [7]
Solubility	Insoluble in water; soluble in nonpolar organic solvents	[6] [7]

Synthesis of Iodoalkynes: Experimental Protocol

Iodoalkynes are valuable intermediates for forming carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.[\[8\]](#) A variety of methods exist for the synthesis of 1-iodoalkynes from terminal alkynes.[\[9\]](#)[\[10\]](#)[\[11\]](#) One effective method involves the use of N-iodosuccinimide (NIS) as the iodinating agent, catalyzed by a mild base.[\[4\]](#)

Protocol: Base-Catalyzed Iodination of a Terminal Alkyne

This protocol is a general procedure that can be adapted for the synthesis of iodoalkynes.

Materials:

- Terminal alkyne (1.0 eq)
- N-iodosuccinimide (NIS) (1.1 eq)
- Potassium Carbonate (K₂CO₃) (0.03 eq)
- Tetrabutylammonium bromide (TBAB) (0.03 eq)

- Methanol (CH₃OH)

Procedure:

- To a solution of the terminal alkyne in methanol, add NIS, K₂CO₃, and TBAB.
- Stir the reaction mixture at 40°C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.
- Upon completion, quench the reaction and perform a work-up with an organic solvent (e.g., ethyl acetate) and water.
- Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the 1-iodoalkyne.^[4]

Core Application: The Sonogashira Cross-Coupling Reaction

A primary application for iodoalkynes like **7-Iodohept-2-yne** is the Sonogashira cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.^[12] It is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions.^[12]

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for a palladium-catalyzed Sonogashira coupling.
^[13]^[14]^[15]

Materials:

- Aryl Halide (e.g., 4-iodotoluene) (1.0 eq)
- Terminal Alkyne (e.g., trimethylsilylacetylene) (1.1 - 1.2 eq)^[13]^[16]

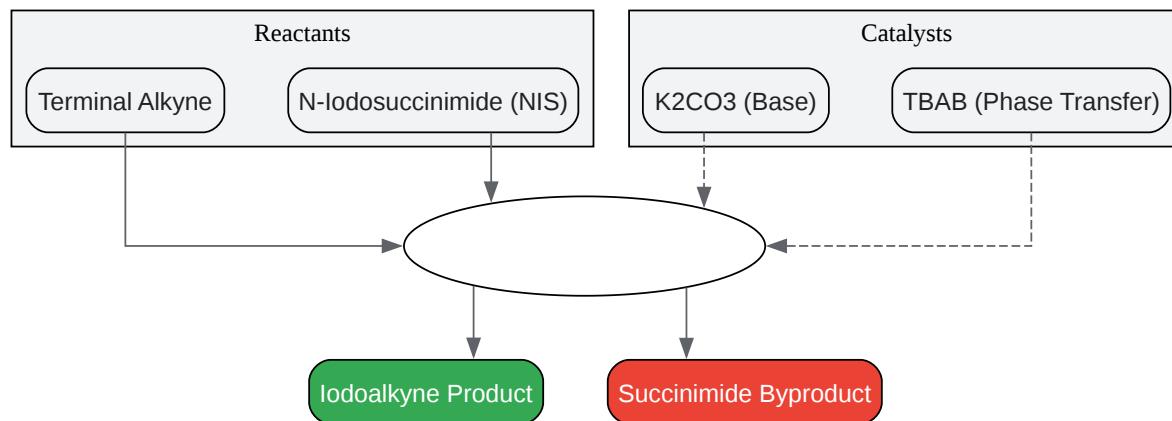
- $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.05 eq)
- Copper(I) iodide (CuI) (0.025 eq)
- Solvent with a base (e.g., Triethylamine or Diisopropylamine in THF)[13][14]

Procedure:

- In a reaction vessel, dissolve the aryl halide in the solvent.
- Sequentially add the $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ catalyst, CuI co-catalyst, the base (if not the solvent), and the terminal alkyne.[14]
- Stir the reaction at room temperature for several hours, monitoring completion by TLC.[14][15]
- Once the reaction is complete, dilute the mixture with a solvent like diethyl ether and filter it through a pad of Celite®.[14]
- Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[14]
- Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum.[14]
- Purify the resulting product by flash column chromatography on silica gel.[14]

Visualized Workflows

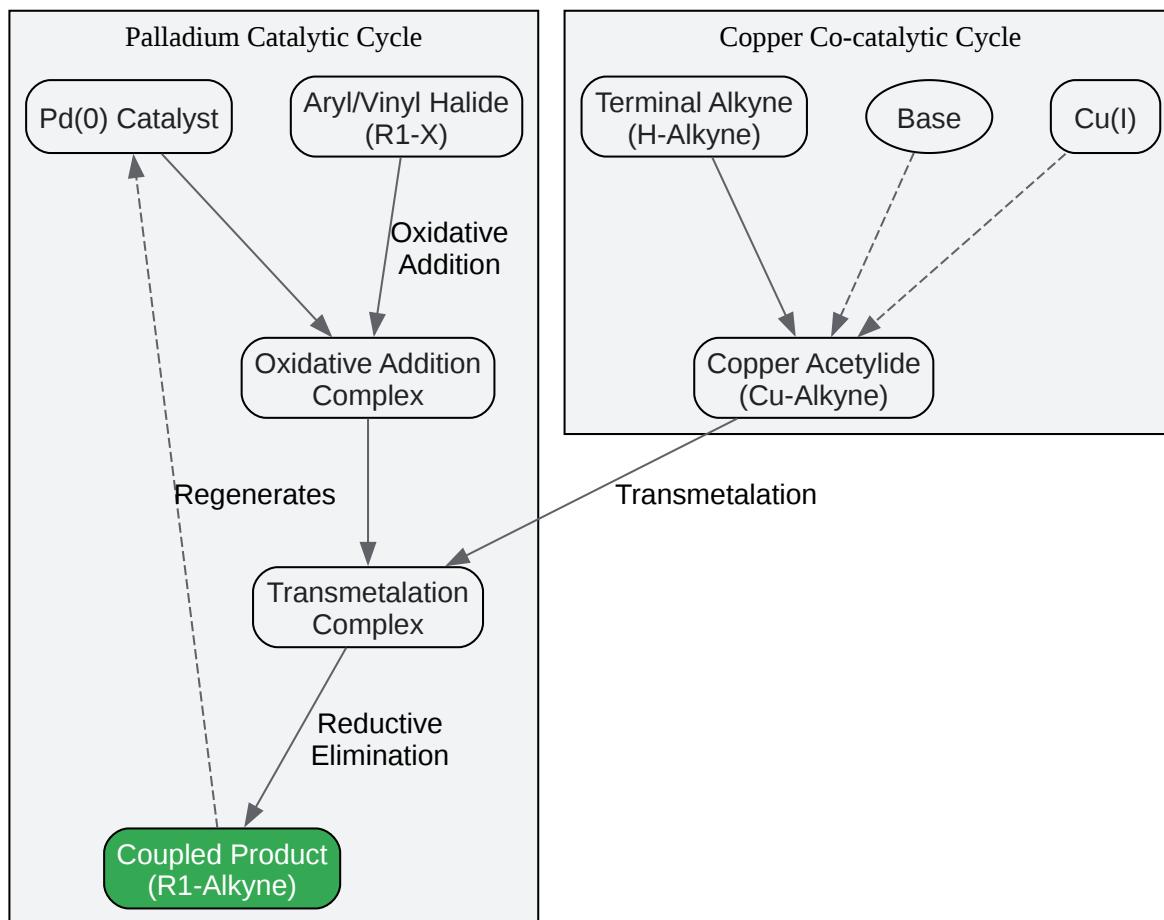
Diagram 1: Conceptual Synthesis of an Iodoalkyne



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Caption: Conceptual workflow for the synthesis of an iodoalkyne.

Diagram 2: Sonogashira Coupling Signaling Pathway



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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

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